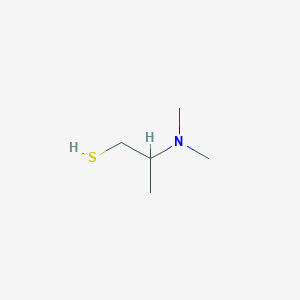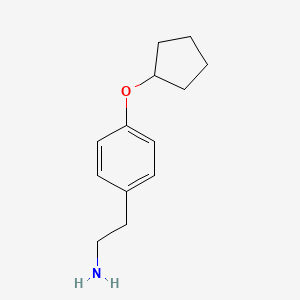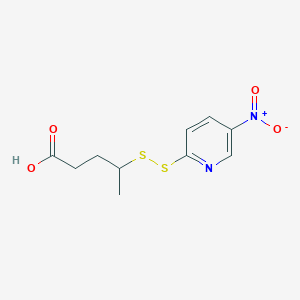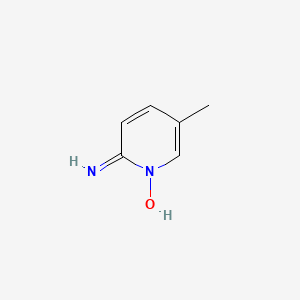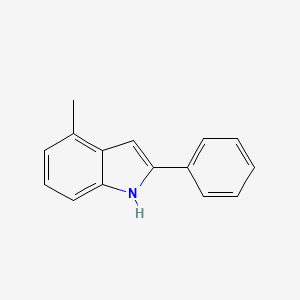
4-methyl-2-phenyl-1H-indole
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for preparing indole derivatives. One notable approach is the Bartoli indole synthesis , which provides a concise and effective route to 2,4-dimethylindole and related compounds . Additionally, other methods involve multicomponent reactions, such as cyclocondensation reactions, to construct indole scaffolds .
Chemical Reactions Analysis
- Antiviral Activity : Certain indole derivatives have demonstrated inhibitory effects against influenza A and Coxsackie B4 viruses .
- COX Inhibition : Indole compounds selectively bind to the COX-2 receptor, making them potential anti-inflammatory agents .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antiproliferative and Antitopoisomerase Activities
A study by Zidar et al. (2020) discusses the antiproliferative activity of 3-methyl-2-phenyl-1H-indoles, closely related to 4-methyl-2-phenyl-1H-indole. These compounds showed significant effects on human tumor cell lines and were investigated for their impact on DNA topoisomerase II relaxation activity. The results suggest a correlation between antiproliferative effects and topoisomerase II inhibition, indicating potential applications in cancer research (Zidar et al., 2020).
Synthesis and Biological Evaluation
Research by Sravanthi et al. (2015) focused on synthesizing a series of 2-(substituted phenyl)-1H-indoles and evaluating their anti-inflammatory, antioxidant, and antimicrobial activities. The study revealed compounds with significant biological activities, suggesting the potential of indole derivatives in various therapeutic areas (Sravanthi, Rani, & Manju, 2015).
Chemical Synthesis and Characterization
Geetha et al. (2019) synthesized a compound containing the indole nucleus, highlighting its role in molecules with significant biological activity. The study detailed the synthesis process and structural confirmation through various spectroscopic techniques, indicating the importance of indole derivatives in chemical research (Geetha et al., 2019).
Solubility and Thermodynamic Studies
Liu et al. (2020) investigated the solubility of 2-phenyl-1H-indole in various solvents, providing insights into its chemical properties and potential applications in organic syntheses. The study also involved thermodynamic modeling, important for understanding the behavior of indole derivatives in different environments (Liu, Chen, An, & Li, 2020).
Molecular Docking Studies
Sharma et al. (2021) synthesized an indole derivative and performed molecular docking studies to explore its potential inhibition properties for Mycobacterium tuberculosis. This research illustrates the application of indole derivatives in drug discovery and molecular biology (Sharma et al., 2021).
Direcciones Futuras
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. DOI: 10.1039/D1RA05972F : Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. DOI: 10.1186/s43094-020-00141-y : Ziarani, G. M., Moradi, R., Ahmadi, T., & Lashgari, N. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8, 12069-12103. DOI: 10.1039/C7RA13321A : A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. Link : Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-(Hydroxymethyl)-1-Methyl-5-(2-Methylaziridin-1-Y
Propiedades
IUPAC Name |
4-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-5-9-14-13(11)10-15(16-14)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGAYLXUBDCFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



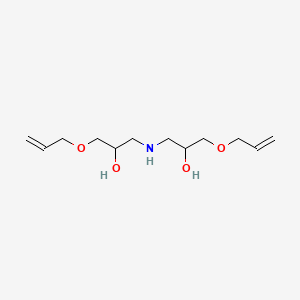
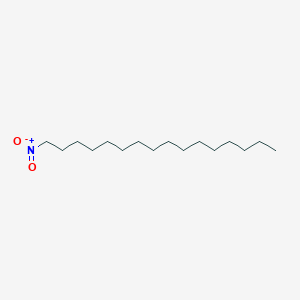
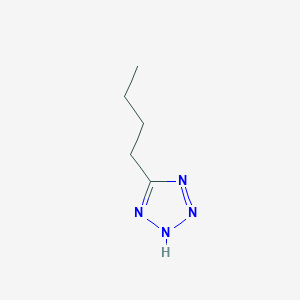
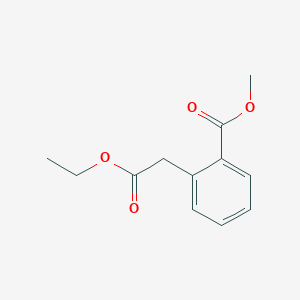
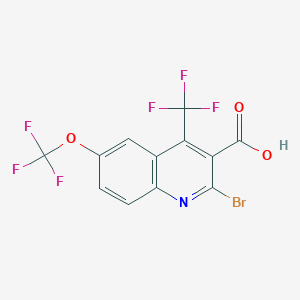

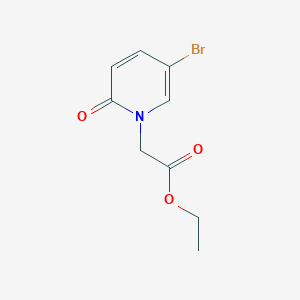
![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)
